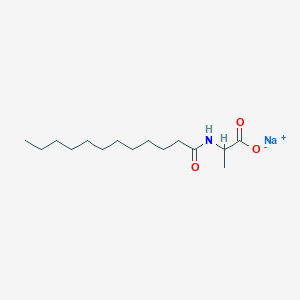

N-Dodecanoyl-alanine mono sodiumsalt

Description

Contextualization within Amino Acid-Based Surfactants Research

Amino acid-based surfactants (AAS) have garnered significant attention in academic and industrial research as sustainable and environmentally friendly alternatives to conventional petroleum-based surfactants. researchgate.netwanabio.com These surfactants are synthesized from renewable resources, such as vegetable oils and amino acids, making them readily biodegradable and biocompatible. academie-sciences.frub.edu The N-acyl amino acid subclass, to which N-Dodecanoyl-alanine mono sodium salt belongs, is characterized by an amide bond linking the fatty acid chain to the amino acid headgroup. academie-sciences.frwanabio.com This amide linkage is susceptible to hydrolysis, contributing to their biodegradability. academie-sciences.fr

The appeal of N-acyl amino acid surfactants lies in their tunable properties. Researchers can modify the surfactant's characteristics by altering the length of the hydrophobic fatty acid chain or by changing the amino acid headgroup. researchgate.net For instance, the hydrophobicity and, consequently, the surface activity of the surfactant are influenced by the carbon chain length of the N-acyl group. researchgate.net The choice of amino acid provides a variety of headgroup structures—polar, nonpolar, acidic, or basic—which in turn affects properties like water solubility, foaming ability, and mildness. wanabio.com N-Dodecanoyl-alanine mono sodium salt, with its alanine (B10760859) headgroup, is noted for its ability to produce a fine, smooth foam and for its low irritation potential, making it a subject of interest for applications requiring gentle yet effective surface activity. surfaceindustry.com

Significance of N-Dodecanoyl-alanine Mono Sodium Salt in Academic Inquiry

The significance of N-Dodecanoyl-alanine mono sodium salt in academic research is multifaceted, stemming from its favorable physicochemical properties and its alignment with the principles of green chemistry. nmpharmtech.com Its defined amphiphilic structure makes it an excellent model compound for fundamental studies of surfactant self-assembly and aggregation behavior at interfaces. researchgate.net Academic inquiry often focuses on understanding how minor changes in the molecular structure of such surfactants, like the specific amino acid headgroup, can impact macroscopic properties such as the critical micelle concentration (CMC) and surface tension reduction. researchgate.net

The compound's biocompatibility and derivation from natural precursors have also made it a significant subject in research geared towards sustainable technologies. nmpharmtech.com It serves as a precursor in the synthesis of more advanced surfactants and is explored for its potential in specialized applications like drug delivery systems, where its micelle-forming capabilities can be used to encapsulate and solubilize hydrophobic drugs. Furthermore, its effectiveness in high-salinity environments has been noted, opening avenues for research in applications like enhanced oil recovery. nih.gov The study of N-Dodecanoyl-alanine mono sodium salt and its analogues contributes to the broader understanding of structure-property relationships in surfactants, paving the way for the rational design of new, high-performance, and environmentally benign surface-active agents.

Physicochemical Properties of N-Acyl Amino Acid Surfactants

The following table presents key physicochemical data for N-Dodecanoyl-alanine mono sodium salt and related N-acyl amino acid surfactants, illustrating the influence of the amino acid headgroup on their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |

| N-Dodecanoyl-alanine mono sodium salt | C15H28NNaO3 | 293.38 | Not widely reported, comparative to similar structures | Not widely reported, comparative to similar structures |

| Sodium Lauroyl Glycinate | C14H26NNaO3 | 291.35 | 12 mmol/L | ~33 |

| Sodium Lauroyl Sarcosinate | C15H28NNaO3 | 293.38 | 14.6 mM | Not specified |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H28NNaO3 |

|---|---|

Molecular Weight |

293.38 g/mol |

IUPAC Name |

sodium;2-(dodecanoylamino)propanoate |

InChI |

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |

InChI Key |

LFUXMTKAILZVTA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Dodecanoyl Alanine Mono Sodium Salt

Conventional Synthetic Routes to N-Acyl Amino Acids and Their Salts

Conventional synthesis primarily relies on robust chemical methods that are well-suited for large-scale industrial production. The most common of these is the Schotten-Baumann reaction.

The core of the synthesis is the creation of an amide linkage. This is typically achieved by reacting a reactive derivative of dodecanoic acid with alanine (B10760859).

The Schotten-Baumann condensation reaction is the most widely used industrial method for preparing N-acyl amino acid salts. researchgate.netgoogle.com This process involves the reaction of a fatty acid chloride with an amino acid in an alkaline aqueous solution. researchgate.netgoogle.com For the synthesis of N-Dodecanoyl-alanine, dodecanoic acid is first converted to its more reactive acyl chloride, dodecanoyl chloride (also known as lauroyl chloride), often using a chlorinating agent like thionyl chloride. nih.gov The resulting dodecanoyl chloride is then added to a cooled aqueous solution of alanine, which is present in its salt form (sodium alaninate) through the addition of an alkali metal base like sodium hydroxide (B78521). google.comnih.govpatsnap.com The reaction is highly exothermic and proceeds smoothly to form the N-acyl amino acid. tandfonline.com

An alternative conventional route is the fatty acid ester amidation method . researchgate.net This approach uses fatty acid methyl esters, such as dodecanoic acid methyl ester, as the acylating agent. researchgate.net The fatty acid methyl ester is reacted with an amino acid salt, like sodium alaninate (B8444949), under the catalytic action of an alkoxide, such as sodium methoxide (B1231860). researchgate.netgoogle.com This method can achieve high yields, with some processes reporting conversion rates of over 95% under optimized conditions. researchgate.net

Table 1: Comparison of Conventional Synthetic Routes for N-Acyl Amino Acids

| Feature | Schotten-Baumann Reaction | Fatty Acid Ester Amidation |

|---|---|---|

| Dodecanoic Precursor | Dodecanoyl chloride (Lauroyl chloride) | Dodecanoic acid methyl ester |

| Alanine Precursor | Alanine / Sodium alaninate | Sodium alaninate |

| Key Reagents/Catalyst | Sodium hydroxide (or other base) | Sodium methoxide (or other alkoxide) |

| Typical Conditions | Alkaline aqueous solution, cooled (10-15°C) google.com | Elevated temperature (e.g., 75-95°C) and pressure (e.g., 10-25 psig) google.com |

| Byproducts | Sodium chloride (equimolar amount) google.comgoogle.com | Methanol (B129727) |

| Advantages | Rapid reaction, high conversion, well-established industrial process researchgate.netgoogle.com | Avoids use of corrosive acid chlorides, can produce low-color products google.com |

| Disadvantages | Requires handling of reactive and hydrolytically unstable acyl chlorides, generates salt byproduct researchgate.netgoogle.com | Requires catalyst, may need elevated pressure and temperature for high conversion google.com |

The conversion of N-dodecanoyl-alanine to its mono sodium salt is integral to the synthesis process, enhancing its solubility and stability in aqueous solutions. cymitquimica.com

In the Schotten-Baumann reaction, the salt formation occurs in situ. The reaction is conducted in an aqueous solution containing a base, typically a slight excess of sodium hydroxide. tandfonline.com This alkaline environment serves two purposes: it neutralizes the hydrochloric acid liberated during the amidation reaction, and it ensures that the final product, the N-acyl amino acid, is immediately converted to its sodium salt form upon formation. google.comtandfonline.combyjus.com The crude product is therefore an aqueous solution of the N-acyl amino acid sodium salt. researchgate.net

For methods where the free N-acyl amino acid is produced first, such as in some enzymatic routes or chemical syntheses under non-alkaline conditions, a subsequent neutralization step is required. The N-dodecanoyl-alanine is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide, to yield the final mono sodium salt. google.com

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic methods are gaining attention as "green" alternatives to conventional chemical synthesis. nih.gov These approaches utilize enzymes as catalysts, offering mild reaction conditions and high selectivity, though yields can sometimes be lower than traditional methods. researchgate.net

Lipases (EC 3.1.1.3), which are hydrolases, are promising enzymes for the biocatalytic synthesis of N-acyl-L-amino acids. uni-duesseldorf.deresearchgate.net While their natural function is to hydrolyze esters, they can catalyze the reverse reaction—amidation—in environments with low water activity, such as in organic solvents or solvent-free systems. nih.govnih.gov

The synthesis of N-acyl amino acids using lipases involves the reaction between a fatty acid (or its ester) and an amino acid. The catalytic mechanism often proceeds through an acyl-enzyme intermediate. nih.gov The lipase (B570770) is first acylated by the fatty acid, which then reacts with the amino group of the amino acid to form the amide bond. nih.gov Several studies have demonstrated the successful synthesis of various N-acyl amino acids using this method. For example, immobilized lipases like Novozym 435 (from Candida antarctica) have been shown to be efficient catalysts for N-acylation reactions. nih.govmdpi.com The regio-selectivity of lipases is a key advantage, particularly for substrates with multiple reactive groups. nih.gov However, optimizing conditions to maximize yield, which can range from below 20% to over 50%, is a critical research area. researchgate.net

Table 2: Overview of Lipases in N-Acyl Amino Acid Synthesis

| Enzyme Source | Substrates | Reaction System | Reported Yield | Reference |

|---|---|---|---|---|

| Generic Lipase | Triglycerides and Lysine | Organic solvents / Solvent-free | 19% | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Phenylglycinol and acyl donor | Solvent-free | ~89% (N-acylation) | nih.gov |

| Porcine Kidney Aminoacylase (B1246476) I | Lauroyl derivatives and amino acids | Glycerol-water mixed system | up to 44% | researchgate.net |

Carboxypeptidases (EC 3.4.16-18) are protease enzymes that naturally hydrolyze the peptide bond at the C-terminal end of a peptide or protein. wikipedia.org While their primary function is catabolic, like many enzymes, they can catalyze the reverse reaction—synthesis—under specific non-equilibrium conditions.

Research has shown that carboxypeptidases can be used for peptide synthesis. oup.com For instance, wheat carboxypeptidase has been used to catalyze the formation of a dipeptide from an N-acyl amino acid ester and an amino acid amide. oup.com The reaction mechanism involves the formation of an acylated enzyme intermediate, where the N-acyl amino acid is covalently bound to the enzyme's active site. This intermediate is then attacked by the amino group of the incoming amino acid amide to form the new peptide bond. oup.com While not a direct synthesis of N-Dodecanoyl-alanine from its base precursors, this demonstrates the potential of carboxypeptidases to mediate the formation of amide bonds involving N-acylated amino acids, making them relevant in multi-step biocatalytic pathways for producing more complex derivatives.

Advanced Synthetic Strategies and Green Chemistry Perspectives

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production. Advanced synthetic strategies for N-acyl amino acids reflect these goals by moving away from traditional methods that use harsh reagents and generate significant byproduct streams.

Enzymatic synthesis, as discussed previously, is a cornerstone of green approaches to N-acyl amino acid production due to its mild conditions and biodegradable catalysts. nih.gov Beyond biocatalysis, other strategies focus on improving the atom economy and safety profile of the synthesis.

One advanced approach is the direct amidation of unprotected amino acids . nih.gov Conventional synthesis often requires protecting groups for the carboxylic acid function, adding steps and generating waste. Methods using catalytic or stoichiometric amounts of Lewis acids, such as those based on boron or titanium, can facilitate the direct, chemoselective reaction between the carboxylic acid of the acyl donor and the amine of the unprotected amino acid. nih.gov This shortens the synthetic sequence by eliminating protection and deprotection steps.

Another green strategy involves replacing hazardous reagents and solvents. For example, using fatty acids or their esters instead of acyl chlorides avoids the need for chlorinating agents like thionyl chloride and the production of corrosive HCl. google.comnih.gov Furthermore, conducting reactions in greener solvents, such as aqueous buffer systems, eliminates the need for volatile and often toxic organic solvents. tandfonline.com The development of reusable heterogeneous catalysts is also a key area of research, simplifying product purification and reducing catalyst waste. researchgate.net

Table 3: Green and Advanced Strategies in Amide Bond Formation

| Strategy | Principle | Advantages |

|---|---|---|

| Biocatalysis (e.g., Lipase) | Use of enzymes as catalysts for amidation. nih.gov | Mild reaction conditions, high selectivity, biodegradable catalyst, reduced energy consumption. researchgate.net |

| Direct Amidation with Lewis Acids | Catalyzing the reaction between a carboxylic acid and an unprotected amino acid. nih.gov | Avoids protecting group chemistry, shortens synthesis, reduces waste. nih.gov |

| Aqueous Media Synthesis | Using water or aqueous buffers as the reaction solvent. tandfonline.com | Eliminates volatile organic solvents (VOCs), improves safety, environmentally benign. tandfonline.com |

| Alternative Acyl Donors | Using fatty acids or fatty acid methyl esters instead of acyl chlorides. google.com | Avoids hazardous reagents (e.g., thionyl chloride) and corrosive byproducts (HCl). google.com |

| Reusable Heterogeneous Catalysis | Employing solid catalysts (e.g., Nb₂O₅) that can be easily recovered and reused. researchgate.net | Simplifies product purification, reduces catalyst waste, improves process economy. researchgate.net |

Utilization of Triglycerides and Fatty Acid Methyl Esters as Acyl Donors

In the pursuit of greener and more sustainable synthetic processes, renewable resources like triglycerides and their derivatives, fatty acid methyl esters (FAMEs), have emerged as valuable acyl donors for the N-acylation of amino acids.

Triglycerides, which are the primary constituents of vegetable oils and animal fats, can be used directly for the synthesis of N-acyl amino acids. This route is often facilitated by enzymes, particularly lipases, in a one-pot reaction. The lipase first catalyzes the hydrolysis of the triglyceride to release fatty acids, which are then used to acylate the amino acid. This biocatalytic approach offers mild reaction conditions and can be highly selective, minimizing by-products. For instance, a multi-enzyme cascade involving a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) has been demonstrated for the synthesis of fatty amines directly from triglycerides, showcasing the potential of enzymatic systems to utilize these feedstocks. nih.gov

Fatty acid methyl esters (FAMEs), such as methyl laurate, are commonly produced from the transesterification of triglycerides and are widely used as acyl donors. The enzymatic synthesis of N-acyl amino acids using FAMEs is a well-established method. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), have been shown to be effective catalysts for the transesterification of lipids with methanol to produce FAMEs, a process that can be adapted for the acylation of amino acids. nih.gov The reaction between methyl laurate and an amino acid salt, catalyzed by a lipase, can proceed with high conversion rates under optimized conditions, often in an organic solvent to ensure the solubility of the reactants. scispace.com

| Acyl Donor | Synthetic Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Triglycerides | Enzymatic Amidation | Lipase | Mild temperature, aqueous or biphasic systems | Renewable feedstock, potentially fewer process steps | Can be a complex mixture of fatty acids, potentially slower reaction rates |

| Fatty Acid Methyl Esters (FAMEs) | Enzymatic Amidation | Lipase (e.g., Novozym 435) | Mild temperature (e.g., 80°C), organic solvent (e.g., toluene) nih.gov | High purity acyl source, high conversion yields | Requires an initial transesterification step from triglycerides |

Role of Organic Solvents and Coupling Agents in N-Acylation Reactions

The choice of reaction medium and the method of carboxylic acid activation are pivotal in both chemical and enzymatic N-acylation reactions, significantly influencing reaction efficiency and product purity.

Organic Solvents: In enzymatic synthesis, the use of organic solvents instead of traditional aqueous media can offer substantial benefits. Non-aqueous environments can shift the reaction equilibrium towards synthesis rather than hydrolysis, enhance the thermal stability of enzymes, and in some cases, modulate enzyme selectivity (including stereoselectivity). nih.govresearchgate.net For lipase-catalyzed reactions, the solvent's hydrophobicity is a key factor; hydrophobic solvents are generally preferred as they are less likely to strip the essential layer of water from the enzyme's surface, which is crucial for maintaining its catalytic conformation. pnas.org For instance, in the lipase-catalyzed synthesis of FAMEs, toluene (B28343) has been used effectively. nih.gov In chemical synthesis, the solvent must dissolve both the fatty acid and the amino acid (or its salt), with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) being common choices.

Coupling Agents and Chemical Methods: Direct amide formation from a carboxylic acid and an amine is often inefficient and requires high temperatures. Therefore, chemical synthesis routes typically employ an activated form of the carboxylic acid.

Schotten-Baumann Reaction: This classic method involves the reaction of an amino acid with an acyl chloride (e.g., lauroyl chloride) under basic aqueous conditions. wikipedia.orgorganic-chemistry.org The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. organic-chemistry.orgbyjus.com This method is widely used industrially for producing N-acyl amino acid salts. google.com

Carbodiimide (B86325) Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation at room temperature. chemistrysteps.com These agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.orgnih.gov A major advantage of EDC is that its urea (B33335) byproduct is water-soluble, simplifying product purification compared to DCC. peptide.cominterchim.fr

| Component | Role in Synthesis | Examples | Key Considerations |

| Organic Solvent | Solubilizes reactants; modulates enzyme activity and stability | Toluene, Hexane, Dioxane, Dimethylformamide (DMF) | Affects reaction equilibrium, enzyme conformation, and substrate solubility. scispace.comnih.gov |

| Activation Method | Converts carboxylic acid into a more reactive electrophile | Schotten-Baumann (Acyl Chloride); Coupling Agents (DCC, EDC) | Influences reaction rate, yield, and potential for side reactions like racemization. wikipedia.orgchemistrysteps.com |

Stereoselective Synthesis Pathways and Chiral Purity Control

Alanine possesses a chiral center, meaning N-Dodecanoyl-alanine can exist as two distinct enantiomers: N-Dodecanoyl-L-alanine and N-Dodecanoyl-D-alanine. Controlling the stereochemistry during synthesis is crucial, as the biological and physical properties of the final product depend on its chiral purity.

Stereoselective Synthesis Pathways:

Enzymatic Methods: Biocatalysts, particularly lipases, are inherently chiral and can exhibit high stereoselectivity. mdpi.com They can be used for the kinetic resolution of a racemic mixture of alanine. In such a process, the enzyme preferentially acylates one enantiomer (e.g., L-alanine) at a much faster rate than the other, leaving the unreacted D-alanine behind. This allows for the production of highly enantioenriched N-Dodecanoyl-L-alanine. The selectivity of the enzyme can be influenced by the choice of solvent and other reaction conditions. mdpi.com

Chemical Methods: When starting with an enantiomerically pure form of alanine (e.g., L-alanine), the primary challenge in chemical synthesis is to prevent racemization—the loss of stereochemical integrity at the α-carbon. Racemization can occur during the activation of the carboxylic acid, particularly via the formation of an oxazolone (B7731731) (or azlactone) intermediate. thieme-connect.de This intermediate has an acidic proton at the chiral center, which can be abstracted by a base, leading to a loss of stereopurity. thieme-connect.de

Chiral Purity Control: To minimize racemization during carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. creative-peptides.combachem.com HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable and less prone to oxazolone formation and subsequent racemization than the O-acylisourea itself, while still being sufficiently reactive towards the amine. peptide.compeptide.com The choice of base and reaction temperature also plays a significant role in controlling racemization. highfine.com

The enantiomeric purity of the final N-Dodecanoyl-alanine product is typically determined using chiral high-performance liquid chromatography (HPLC). This analytical technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers. researchgate.net

| Aspect | Description | Key Strategies & Considerations |

| Stereoselective Synthesis | Preferential formation of one enantiomer (e.g., L-form) over the other. | Enzymatic: Use of stereoselective lipases for kinetic resolution. mdpi.comChemical: Start with enantiopure L-alanine. |

| Racemization | Loss of stereochemical purity at the chiral center of alanine. | Occurs via oxazolone formation, especially under harsh conditions or with certain coupling agents. thieme-connect.de |

| Chiral Purity Control | Minimizing racemization and verifying the enantiomeric excess (e.e.) of the product. | Use of additives like HOBt with coupling agents (DCC/EDC). bachem.compeptide.comControl of temperature and base. highfine.comAnalysis by chiral HPLC. |

Self Assembly and Solution Behavior of N Dodecanoyl Alanine Mono Sodium Salt

Micellization Phenomena and Critical Micelle Concentration (CMC)

Like all surfactants, N-Dodecanoyl-alanine mono sodium salt molecules spontaneously aggregate in aqueous solutions above a certain concentration to form micelles. This process, known as micellization, is a thermodynamically driven self-assembly process that minimizes the unfavorable contact between the hydrophobic alkyl chains and water molecules. wikipedia.org The concentration at which this phenomenon begins is termed the critical micelle concentration (CMC), a fundamental characteristic of any surfactant. wikipedia.org Below the CMC, the surfactant exists predominantly as individual molecules (monomers), while above the CMC, any additional monomers added to the system assemble into micelles. wikipedia.org

The CMC of N-Dodecanoyl-alanine mono sodium salt is not a fixed value but is highly sensitive to both its intrinsic molecular structure and the external environmental conditions.

Molecular Structure: The balance between the hydrophobic tail and the hydrophilic headgroup is a primary determinant of the CMC. The dodecanoyl (C12) tail provides the hydrophobic driving force for aggregation. The nature of the amino acid headgroup also plays a crucial role. For instance, studies on analogous N-acyl amino acid surfactants have shown that increasing the hydrophobicity of the amino acid residue, such as replacing alanine (B10760859) with phenylalanine, can lower the CMC by more than tenfold, which is equivalent to adding several carbon atoms to the alkyl chain. researchgate.net The presence of the chiral L-alanine headgroup also imparts specific stereochemical properties to the surfactant.

Environmental Factors:

Temperature: The effect of temperature on the CMC of ionic surfactants is often non-linear, typically exhibiting a U-shaped curve. researchgate.net Initially, an increase in temperature may lower the CMC by reducing the hydration of the hydrophilic headgroup, which favors micellization. scispace.com However, further temperature increases can disrupt the structured water around the hydrophobic tails, making micellization less favorable and thus increasing the CMC. scispace.comiosrjournals.org For many ionic surfactants, a minimum CMC is observed around 25-35°C. researchgate.net

Electrolytes (Salts): The addition of salts, such as sodium chloride (NaCl), to a solution of an anionic surfactant like N-Dodecanoyl-alanine mono sodium salt generally leads to a significant decrease in its CMC. put.ac.irput.ac.ir The added cations (e.g., Na+) act as counterions, shielding the electrostatic repulsion between the negatively charged alaninate (B8444949) headgroups in the micelle. put.ac.irnih.gov This reduced repulsion allows the surfactant monomers to pack more easily and form micelles at a lower concentration. put.ac.ir The magnitude of this effect increases with salt concentration and is also dependent on the valency of the counterion, with divalent cations typically having a stronger effect than monovalent ones. nih.gov

The following table illustrates the typical effect of environmental factors on the CMC of anionic surfactants.

| Factor | Change | Typical Effect on CMC | Rationale |

| Temperature | Increase | U-shaped (initially decreases, then increases) | Complex interplay between headgroup dehydration and disruption of water structure around the tail. researchgate.netscispace.com |

| Electrolyte (e.g., NaCl) | Increase in Concentration | Decrease | Shielding of electrostatic repulsion between ionic headgroups, facilitating aggregation. put.ac.irput.ac.ir |

Initially, at concentrations just above the CMC, N-Dodecanoyl-alanine mono sodium salt is expected to form spherical micelles. In this arrangement, the hydrophobic dodecanoyl chains form a liquid-like core, shielded from the water by the hydrophilic N-acyl-alaninate headgroups which form the outer shell, or corona. As the surfactant concentration or salt concentration increases, the reduced electrostatic repulsion between headgroups allows for a change in micellar morphology. icm.edu.pl The spherical micelles can grow into larger, elongated structures such as rod-like or worm-like micelles. icm.edu.plresearchgate.net This transition is a key feature of many amino acid-based surfactants and significantly impacts the viscoelastic properties of the solution. icm.edu.pl

| Concentration Range | Expected Micellar Morphology | Characteristics |

| Just above CMC | Spherical Micelles | Small aggregates with a hydrophobic core and hydrophilic shell. |

| Higher Concentration / Added Salt | Rod-like or Worm-like Micelles | Elongated, flexible aggregates that can entangle, increasing solution viscosity. icm.edu.pl |

Phase Behavior and Lyotropic Liquid Crystalline Structures

With increasing concentration, the interactions and packing of self-assembled aggregates of N-Dodecanoyl-alanine mono sodium salt can lead to the formation of lyotropic liquid crystalline phases. wikipedia.org These are ordered, anisotropic phases that form upon the addition of a solvent (in this case, water). The specific phase formed depends on the surfactant concentration, temperature, and the presence of any additives. nih.gov

As the concentration of N-Dodecanoyl-alanine mono sodium salt in water increases significantly beyond the CMC, the individual micelles are forced to pack into ordered arrangements.

Normal Micellar (I1) Phase: At lower concentrations, the system is an isotropic solution of spherical or globular micelles.

Hexagonal (H1) Phase: At higher concentrations, the micelles, which may have transitioned to a cylindrical or rod-like shape, pack into a two-dimensional hexagonal lattice. wikipedia.org This phase is highly viscous and anisotropic. Studies on similar N-acyl amino acid surfactants, such as sodium N-dodecanoyl sarcosinate and sodium lauroyl glutamate, have demonstrated the formation of this H1 phase. icm.edu.plnih.gov

Bicontinuous Cubic (V1) Phase: In some N-acyl amino acid surfactant systems, intermediate between the hexagonal and lamellar phases, a bicontinuous cubic phase may form. nih.gov These are complex, viscous, and optically isotropic structures characterized by a continuous lipid bilayer that is contorted into a three-dimensional periodic minimal surface, separating two continuous, interpenetrating water channels.

Lamellar (Lα) Phase: At even higher surfactant concentrations, a lamellar liquid crystalline phase is often observed. csic.es This phase consists of surfactant bilayers separated by layers of water. researchgate.net The hydrophobic tails of the surfactant molecules face each other within the bilayer, while the hydrophilic headgroups are in contact with the intervening water layers. This structure is analogous to the lipid bilayers found in cell membranes.

Reverse Phases (Reverse Micellar, Reverse Hexagonal HII): While normal phases (I1, H1) occur in water-rich systems, reverse phases can form under conditions of low water content or in the presence of a nonpolar solvent (oil). In these structures, the geometry is inverted. Reverse micelles consist of a small pool of water molecules in the core, surrounded by the hydrophilic headgroups, with the hydrophobic tails extending outwards into the nonpolar medium. At higher concentrations in nonpolar solvents, these reverse micelles can pack to form a reverse hexagonal (HII) phase, which consists of water channels arranged in a hexagonal lattice within a continuous oil phase. nih.gov The formation of such reverse phases is a general characteristic of amphiphiles and is plausible for N-Dodecanoyl-alanine mono sodium salt under appropriate conditions.

A particularly noteworthy aspect of N-Dodecanoyl-alanine mono sodium salt is its potential to form chiral liquid crystalline phases. The chirality originates from the L-alanine component of the surfactant's headgroup. When chiral amphiphiles self-assemble into anisotropic structures like nematic or lamellar phases, they can impart a macroscopic helical twist to the structure.

A nematic phase is characterized by long-range orientational order of the aggregates (e.g., rod-like micelles) but no positional order. When this phase is formed from a chiral molecule, it can evolve into a cholesteric (or chiral nematic) phase, where the direction of the average molecular orientation twists helically through space. Research has specifically identified cesium N-dodecanoyl-L-alaninate, a very close analogue of the sodium salt, as a component in forming chiral liquid crystals used as alignment media for NMR spectroscopy. researchgate.net This strongly indicates that N-Dodecanoyl-alanine mono sodium salt, by virtue of its inherent chirality, can form lyotropic cholesteric phases, a property not found in surfactants with achiral headgroups.

Influence of Enantiomerism on Aggregation Properties

The presence of a stereocenter in the alanine headgroup of N-Dodecanoyl-alanine mono sodium salt profoundly influences its aggregation behavior. The distinct spatial arrangement of the methyl group in the L- and D-enantiomers dictates the nature of intermolecular interactions, leading to the formation of chiral aggregates.

The self-assembly of chiral amphiphiles like N-Dodecanoyl-alanine mono sodium salt is driven by a combination of hydrophobic interactions between the dodecanoyl chains and specific interactions, such as hydrogen bonding and electrostatic forces, between the alaninate headgroups. The chirality of the headgroup introduces stereospecificity to these interactions, favoring the formation of non-superimposable, mirror-image aggregates from the pure enantiomers.

For instance, studies on structurally similar N-(2-hydroxydodecyl) amino acids have shown that the L-enantiomer forms right-handed helical fibrous aggregates, while the D-enantiomer forms left-handed ones. rsc.org This chiral self-assembly is a cooperative process where the chirality of individual molecules is transferred to the macroscopic structure of the aggregate. The mechanism involves a specific packing of the molecules that minimizes steric hindrance and maximizes favorable intermolecular interactions, leading to a helical twist.

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the formation and structure of such chiral aggregates. A CD signal is only observed when a chromophore resides in a chiral environment. For N-Dodecanoyl-alanine mono sodium salt, the amide bond in the headgroup acts as a chromophore. In the monomeric state, the CD signal is typically weak. However, upon aggregation into a chiral superstructure, a significant enhancement and characteristic changes in the CD spectrum are observed. This induced CD signal is a definitive spectroscopic signature of the formation of chiral aggregates. Kinetic investigations on the chiral induction by amino acids in porphyrin J-aggregates have demonstrated that the intensity of the detected CD bands increases with the formation of chiral assemblies. researchgate.netnih.gov

Table 1: Representative Circular Dichroism (CD) Data for Chiral Surfactant Aggregates

| Surfactant System | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Interpretation |

| L-enantiomer aggregate | 215 | +1.5 x 10⁴ | Positive Cotton effect indicating a specific right-handed helical arrangement. |

| D-enantiomer aggregate | 215 | -1.5 x 10⁴ | Negative Cotton effect, mirror image of the L-enantiomer, indicating a left-handed helix. |

| Racemic mixture | 215 | ~ 0 | No significant CD signal, suggesting the formation of achiral aggregates or a racemic mixture of chiral aggregates. |

Note: The data in this table are illustrative and represent typical values observed for chiral amino acid-based surfactant aggregates.

The phase behavior of N-Dodecanoyl-alanine mono sodium salt is also sensitive to the enantiomeric composition. The differences in the packing efficiency and intermolecular interactions between homochiral (L-L or D-D) and heterochiral (L-D) pairs can lead to distinct phase diagrams for the pure enantiomers and the racemic mixture.

While specific phase diagrams for N-Dodecanoyl-alanine mono sodium salt enantiomers are not extensively documented, studies on other chiral amphiphiles have shown that racemic mixtures can exhibit different Krafft temperatures and critical micelle concentrations (CMC) compared to the pure enantiomers. This is attributed to the potentially more stable packing in heterochiral aggregates, which can lead to a lower solubility of the racemic mixture.

Furthermore, the morphology of the self-assembled structures can be modulated by the enantiomeric excess. For example, a pure enantiomer might form helical ribbons, while a racemic mixture could favor the formation of flat sheets or nanotubes. The transition between these phases can be tuned by varying the ratio of the L- and D-enantiomers. Research on pressure-induced phase transitions in L-alanine has highlighted the sensitivity of its crystal structure to external conditions, suggesting that the phase behavior of its derivatives would also be complex. nih.govresearchgate.net

Supramolecular Architectures and Vesicle Formation

Beyond the formation of simple micelles, N-Dodecanoyl-alanine mono sodium salt and its analogs can self-assemble into more complex supramolecular structures, most notably vesicles. These are hollow, spherical aggregates composed of a lipid bilayer enclosing an aqueous core, making them attractive for applications such as drug delivery.

The formation of bilayer structures, which are the precursors to vesicles, is favored in surfactants where the cross-sectional area of the hydrophilic headgroup is comparable to that of the hydrophobic tail. For N-Dodecanoyl-alanine mono sodium salt, the alaninate headgroup, with its potential for intermolecular hydrogen bonding, can adopt a packing arrangement that promotes the formation of extended bilayer sheets.

Studies on the related compound N-(2-hydroxydodecyl)-L-alanine have shown that it forms bilayer structures in dilute solutions, which is in contrast to the micelle formation of N-(n-dodecyl)-L-alanine under similar conditions. acs.org The presence of the hydroxyl group, which facilitates additional hydrogen bonding, was found to be crucial for bilayer formation. Transmission electron microscopy has confirmed the existence of spherical vesicles in aqueous solutions of such N-acyl amino acid surfactants.

The formation of vesicles from a mixture of a water-soluble surfactant like sodium N-lauroylsarcosinate and a water-insoluble alcohol like 1-decanol (B1670082) has also been demonstrated. nih.govresearchgate.net This suggests that N-Dodecanoyl-alanine mono sodium salt could also form vesicles under appropriate conditions, possibly in the presence of co-surfactants or other additives.

Intermolecular hydrogen bonding plays a critical role in the self-assembly of N-Dodecanoyl-alanine mono sodium salt, providing the directional interactions necessary for the formation of ordered supramolecular structures. nih.gov The amide linkage and the carboxylate group of the alaninate headgroup can act as both hydrogen bond donors and acceptors.

These hydrogen bonds can form a network connecting adjacent surfactant molecules within the aggregate, leading to increased stability and a more ordered packing arrangement. This is particularly important for the formation of bilayers and vesicles, where a certain degree of rigidity and cohesion within the molecular sheet is required. nih.gov The importance of hydrogen bonding is underscored by the observation that N-(2-hydroxydodecyl)-L-alanine, with its additional hydroxyl group for hydrogen bonding, readily forms bilayers, while its non-hydroxylated counterpart forms micelles. acs.org The collective action of multiple hydrogen bonds is a key driver in the self-assembly of many biological and synthetic molecules into well-defined structures. harvard.edu

Table 2: Key Intermolecular Interactions in the Self-Assembly of N-Dodecanoyl-alanine Mono Sodium Salt

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrophobic Interaction | Dodecanoyl chains | Primary driving force for aggregation, sequestration of nonpolar tails from water. |

| Hydrogen Bonding | Amide (-CONH-), Carboxylate (-COO⁻) | Provides directionality and stability to the aggregates, promotes bilayer formation. |

| Electrostatic Repulsion | Carboxylate (-COO⁻) groups | Influences the curvature of the aggregate surface and the distance between headgroups. |

| Van der Waals Forces | Alkyl chains and methyl groups | Contribute to the overall stability of the packed hydrophobic core. |

The self-assembly behavior of N-Dodecanoyl-alanine mono sodium salt can be further tuned by the introduction of molecular additives. The co-self-assembly of the surfactant with other molecules, such as other surfactants, polymers, or lipids, can lead to the formation of mixed aggregates with novel structures and properties.

For instance, the co-micellization of an anionic N-acyl amino acid surfactant with a nonionic surfactant has been studied, revealing synergistic interactions that can lower the critical micelle concentration and alter the composition and properties of the resulting micelles. nih.gov The incorporation of a hydrophobic additive like cholesterol into the bilayer of vesicles formed by N-Dodecanoyl-alanine mono sodium salt would be expected to affect the fluidity and permeability of the vesicle membrane.

Interfacial Phenomena and Surface Activity of N Dodecanoyl Alanine Mono Sodium Salt

Adsorption Behavior at Interfaces

The adsorption of N-Dodecanoyl-alanine mono sodium salt at interfaces is a spontaneous process driven by the reduction of the system's Gibbs free energy. The extent and nature of this adsorption are critical to its function as a surfactant and can be described by specific parameters and models.

Key parameters derived from surface tension measurements include the maximum surface excess concentration (Γmax) and the minimum area occupied per molecule (Amin) at the interface. Γmax represents the maximum packing density of the surfactant molecules at the interface. For Sodium N-lauroyl-L-alaninate, Γmax has been calculated as 3.2 × 10⁻¹⁰ mol/cm². From this value, the minimum area per molecule, Amin, can be determined. It represents the space each molecule occupies in the saturated interfacial layer and is found to be 52 Ų. This value suggests a relatively dense packing of the surfactant molecules at the air-water interface.

Table 2: Adsorption Characteristics at the Air-Water Interface

The properties of the substrate or the second phase at the interface significantly influence the adsorption dynamics of N-Dodecanoyl-alanine mono sodium salt. On solid surfaces, factors such as surface charge, hydrophobicity, and porosity play a crucial role. For an anionic surfactant like this, adsorption onto negatively charged surfaces (like silica (B1680970) at neutral or high pH) would be limited by electrostatic repulsion. Conversely, on positively charged surfaces, adsorption would be enhanced.

The hydrophobicity of a solid surface also affects adsorption. A more hydrophobic surface would have a stronger affinity for the surfactant's dodecanoyl tail, leading to increased adsorption. In oil-water systems, the nature of the oil (e.g., polarity, molecular weight) influences how the hydrophobic tail partitions into the oil phase, thereby affecting the packing and stability of the interfacial film.

Foaming and Emulsification Properties

The ability of N-Dodecanoyl-alanine mono sodium salt to reduce surface tension and form a protective film at interfaces directly translates into its excellent foaming and emulsification capabilities.

Foam is a dispersion of gas in a liquid, and its formation and stability are governed by the surfactant's ability to reduce surface tension and form a resilient film at the gas-liquid interface. Alanine-based surfactants are known to produce a high volume of foam. For a 0.5 wt% solution of Sodium N-lauroyl-L-alaninate, a foam volume of 220 mL has been reported, indicating strong foam generation.

Foam stability is imparted by the mechanical strength and elasticity of the adsorbed surfactant film around the bubbles, which prevents their coalescence. The presence of electrolytes, particularly divalent cations like Ca²⁺ from hard water, can impact foam stability. These ions can interact with the anionic head groups of the surfactant, potentially reducing repulsion between them and leading to a more rigid, and sometimes more stable, interfacial film. The pH of the solution also plays a critical role; for the related compound Sodium Lauroyl Sarcosinate, foam is significantly more stable at a slightly acidic pH of 6.3 compared to an alkaline pH of 8.5.

Table 3: Foaming Performance of Sodium N-lauroyl-L-alaninate

An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (o/w). N-Dodecanoyl-alanine mono sodium salt acts as an effective emulsifier by adsorbing at the oil-water interface, reducing interfacial tension, and creating a barrier that prevents the dispersed droplets from coalescing.

The stability of an emulsion is its ability to resist changes over time, such as creaming (rising of droplets), sedimentation, and coalescence. The effectiveness of the surfactant in stabilizing the emulsion depends on the strength and compactness of the interfacial film it forms. Research on a similar amino acid-based surfactant, N-lauroyl-L-lysine, demonstrated its ability to significantly reduce interfacial tension and improve oil recovery by forming stable emulsions. While specific quantitative data on the emulsion stability (e.g., creaming index or droplet size distribution over time) for N-Dodecanoyl-alanine mono sodium salt is limited in readily available literature, its known ability to reduce oil-water interfacial tension suggests it can form stable o/w emulsions, particularly with non-polar oils like paraffin. The stability would be influenced by factors such as surfactant concentration, oil-to-water ratio, and the presence of electrolytes.

Table 4: Emulsification Properties in a Paraffin/Water System

Wettability Alteration Mechanisms in Solid-Liquid Systems

The modification of surface wettability by surfactants is a critical phenomenon in numerous industrial and biological processes. N-Dodecanoyl-alanine mono sodium salt, an anionic surfactant derived from the amino acid alanine (B10760859), effectively alters the wettability of solid surfaces in aqueous systems. This alteration is primarily governed by the adsorption of the surfactant molecules at the solid-liquid interface, which leads to a reduction in the interfacial tension and a change in the contact angle of the liquid on the solid surface.

The amphiphilic nature of N-Dodecanoyl-alanine mono sodium salt is central to its function as a wetting agent. The molecule consists of a long hydrophobic dodecanoyl (lauroyl) tail and a hydrophilic head group composed of the alanine residue and a sodium counter-ion. This structure enables the surfactant to orient itself at interfaces, reducing the free energy of the system.

The primary mechanisms through which N-Dodecanoyl-alanine mono sodium salt alters wettability in a solid-liquid system are as follows:

Reduction of Surface and Interfacial Tension: N-Dodecanoyl-alanine mono sodium salt significantly reduces the surface tension of water and the interfacial tension between the aqueous solution and the solid surface. The reduction in the solid-liquid interfacial tension is a key factor in promoting wetting. According to Young's equation, a decrease in the solid-liquid interfacial tension will result in a smaller contact angle, indicating enhanced wetting.

Modification of the Electrical Double Layer: As an anionic surfactant, N-Dodecanoyl-alanine mono sodium salt will dissociate in water to form negatively charged dodecanoyl-alanine ions and positively charged sodium ions. The adsorption of the anionic surfactant molecules onto a solid surface can modify the surface charge and the structure of the electrical double layer at the interface. This electrostatic interaction can influence the adhesion of the liquid to the solid surface, thereby affecting the contact angle and wettability.

The effectiveness of N-Dodecanoyl-alanine mono sodium salt in altering wettability is influenced by factors such as its concentration, the pH and ionic strength of the aqueous solution, and the nature of the solid substrate. As the concentration of the surfactant increases towards its critical micelle concentration (CMC), the adsorption at the solid-liquid interface becomes more pronounced, leading to a greater reduction in contact angle.

The following table presents illustrative data based on the typical performance of anionic amino acid-based surfactants in altering the wettability of a hydrophobic solid surface.

| Surfactant Concentration (wt%) | Contact Angle (°) on a Hydrophobic Surface | Wettability Alteration |

| 0 (Pure Water) | 105 | Poor |

| 0.05 | 85 | Moderate |

| 0.1 | 70 | Good |

| 0.2 | 60 | Excellent |

| 0.5 | 55 | Excellent |

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data in this table is representative of the performance of anionic amino acid-based surfactants and is provided for illustrative purposes. Specific values for N-Dodecanoyl-alanine mono sodium salt may vary.

Biological and Biointerfacial Interactions of N Dodecanoyl Alanine Mono Sodium Salt

Interaction with Biological Membranes and Components

Membrane Permeabilization and Disruption Mechanisms

No specific studies on the membrane permeabilization and disruption mechanisms of N-Dodecanoyl-alanine mono sodium salt were identified. For the broader class of anionic amino acid-based surfactants, it is understood that they can induce antibacterial effects through actions that alter the cell membrane. researchgate.netresearchgate.netnih.gov Surfactants, in general, are known to interact with the lipid bilayers of cell membranes, which can lead to increased permeability and, at higher concentrations, disruption. academie-sciences.frwhiterose.ac.uk The specific mechanism and efficacy of this process for N-Dodecanoyl-alanine mono sodium salt remain to be elucidated through dedicated research.

Interaction with Phospholipid Vesicles and Lipid Bilayer Models

Detailed studies investigating the interaction of N-Dodecanoyl-alanine mono sodium salt with phospholipid vesicles or lipid bilayer models have not been found. Such studies are crucial for understanding how the surfactant molecules intercalate into the lipid assembly, potentially altering its fluidity, thickness, and stability. A recent study highlighted the use of Small Angle Neutron Scattering and Reflectivity to unveil the interactions between amino acid-based surfactants and lipid bilayers, indicating a growing interest in this area. researchgate.net However, specific findings for the alanine-based derivative are yet to be published.

Enzymatic Interactions and Activity Modulation

The specific effects of N-Dodecanoyl-alanine mono sodium salt on enzyme activity and stability are largely uncharacterized in the available scientific literature.

Effects on Enzyme Hydrolytic Activity and Conformational Stability

Investigation of Enzyme Inhibition Mechanisms

There is no available information regarding the investigation of enzyme inhibition mechanisms by N-Dodecanoyl-alanine mono sodium salt. The unique ionic nature of amino acid-based surfactants is considered important in affecting enzyme performance, but specific inhibitory actions have not been documented for this compound. acs.org

Antimicrobial Activity: Mechanistic Investigations

While N-acyl amino acids, the non-salt form, have been shown to exhibit better antibacterial activity compared to their sodium salts against certain bacteria like S. aureus and Bacillus subtilis, detailed mechanistic investigations into the antimicrobial action of N-Dodecanoyl-alanine mono sodium salt are lacking. researchgate.netresearchgate.net Anionic amino acid-based surfactants are known to be capable of producing antibacterial effects through membrane-altering actions. researchgate.netresearchgate.netnih.gov However, the precise sequence of events, from initial interaction with the cell envelope to potential intracellular targets, has not been specifically elucidated for N-Dodecanoyl-alanine mono sodium salt.

Due to the lack of specific experimental data in the searched literature, no data tables could be generated.

Spectrum of Activity against Specific Microorganisms

N-Dodecanoyl-alanine mono sodium salt, an anionic surfactant derived from the amino acid alanine (B10760859), exhibits antimicrobial properties characteristic of N-acyl amino acid surfactants. While comprehensive studies detailing the minimum inhibitory concentration (MIC) values of this specific compound against a wide array of microorganisms are not extensively available in publicly accessible literature, the activity of related N-acyl amino acid compounds provides significant insight into its expected spectrum of activity. Research indicates that these surfactants are primarily effective against Gram-positive bacteria, with variable efficacy against Gram-negative bacteria and fungi.

The antimicrobial action is generally attributed to the surfactant's ability to disrupt the integrity of microbial cell membranes. General findings for N-acyl amino acids suggest that compounds with a 12-carbon acyl chain (lauroyl or dodecanoyl) often exhibit an optimal balance of solubility and hydrophobicity for potent antibacterial activity.

Although specific MIC values for N-Dodecanoyl-alanine mono sodium salt are not readily found, the table below compiles representative data for the broader class of N-acyl amino acid surfactants to illustrate their general antimicrobial efficacy.

| Surfactant Class | Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| N-Acyl Amino Acids (C12) | Staphylococcus aureus | Gram-positive Bacteria | Good to Moderate Activity |

| N-Acyl Amino Acids (C12) | Bacillus subtilis | Gram-positive Bacteria | Good to Moderate Activity |

| N-Acyl Amino Acids (C12) | Escherichia coli | Gram-negative Bacteria | Low to Moderate Activity |

| N-Acyl Amino Acids (C12) | Pseudomonas aeruginosa | Gram-negative Bacteria | Generally Low Activity |

| N-Acyl Amino Acids (C12) | Candida albicans | Fungus (Yeast) | Variable Activity |

Note: This table represents generalized activity for the C12 N-acyl amino acid class based on available literature. Specific values for N-Dodecanoyl-alanine mono sodium salt may vary.

Relationship between Molecular Structure and Antimicrobial Efficacy

The antimicrobial efficacy of N-Dodecanoyl-alanine mono sodium salt is intrinsically linked to its amphiphilic molecular structure, which consists of a hydrophobic part (the N-dodecanoyl group) and a hydrophilic part (the alanine mono sodium salt headgroup).

The Hydrophobic Dodecanoyl (C12) Tail: The 12-carbon alkyl chain is crucial for the molecule's ability to interact with and penetrate the lipid bilayer of microbial cell membranes. This hydrophobic interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The length of this acyl chain is a critical determinant of efficacy. Chains shorter than C12 may not possess sufficient hydrophobicity to effectively partition into the membrane, while chains significantly longer than C14-C16 can sometimes lead to decreased water solubility and a reduction in activity, a phenomenon known as the "cut-off effect". researchgate.net The C12 chain of the dodecanoyl group is widely considered to be in the optimal range for maximizing antibacterial activity against many common bacteria. chalmers.se

The Hydrophilic Alanine Headgroup: The alanine portion of the molecule, present as a sodium salt, constitutes the hydrophilic headgroup. This group provides the necessary water solubility for the surfactant to reach the microbial cells in an aqueous environment. As an anionic surfactant, its negatively charged carboxylate group can engage in electrostatic interactions with components of the bacterial cell surface. While cationic surfactants are often more potent antimicrobials due to their strong electrostatic attraction to the negatively charged bacterial membranes, anionic surfactants like N-Dodecanoyl-alanine mono sodium salt still effectively disrupt membrane function, primarily through hydrophobic interactions. The specific amino acid used can also influence activity; the small, neutral side chain of alanine results in a compact and efficient surfactant structure.

Biodegradation Pathways and Environmental Compatibility

N-Dodecanoyl-alanine mono sodium salt is recognized for its favorable environmental profile, largely due to its ready biodegradability. academie-sciences.fr The molecule is constructed from naturally occurring building blocks (a fatty acid and an amino acid), making it susceptible to microbial degradation.

Mechanisms of Enzymatic Cleavage and Degradation Kinetics

The primary pathway for the biodegradation of N-Dodecanoyl-alanine mono sodium salt is the enzymatic hydrolysis of the amide bond that links the dodecanoyl group to the alanine moiety. This cleavage breaks the molecule down into its constituent parts: dodecanoic acid (lauric acid) and alanine. Both of these resulting compounds are readily metabolized by a wide range of microorganisms in the environment through well-established metabolic pathways.

Specific enzymes capable of catalyzing this reaction belong to the class of hydrolases, particularly aminoacylases . Research has identified novel aminoacylases with high specificity for long-chain N-acyl amino acids. For instance, an aminoacylase (B1246476) isolated from Paraburkholderia monticola (PmAcy) has demonstrated exceptionally high hydrolytic activity with N-lauroyl-L-alanine as a substrate. academie-sciences.fr

Detailed kinetic studies on the environmental degradation rate or half-life of N-Dodecanoyl-alanine mono sodium salt are limited. However, the high efficiency of enzymatic cleavage suggests a relatively low persistence in environments rich in microbial activity. The table below summarizes key enzymatic interaction data.

| Enzyme | Source Organism | Substrate | Key Kinetic Finding |

| Aminoacylase (PmAcy) | Paraburkholderia monticola | N-lauroyl-L-alanine | High conversion rate of 773 U/mg at 75 °C |

Factors Influencing Biodegradation Rate and Environmental Persistence

The rate at which N-Dodecanoyl-alanine mono sodium salt biodegrades in the environment is influenced by several physicochemical and biological factors.

Temperature: As with most enzymatic processes, temperature plays a critical role. The activity of enzymes that degrade N-acyl amino acids is temperature-dependent. For example, the aminoacylase from P. monticola exhibits optimal hydrolytic activity at a high temperature of 70-75°C, indicating that degradation may be faster in warmer conditions. academie-sciences.fr In typical environmental conditions, the degradation will still proceed, albeit at a slower rate dictated by the ambient temperature.

pH: The pH of the surrounding medium affects both the chemical state of the surfactant and the activity of the degrading enzymes. The aforementioned P. monticola aminoacylase shows an optimal pH for hydrolysis around 12.0, which is highly alkaline. nih.gov However, enzymatic activity is typically observed over a broader pH range. Significant deviations from the optimal pH of relevant microbial enzymes in soil or water can slow the rate of biodegradation.

Microbial Population: The presence of a diverse and adapted microbial community is fundamental for efficient biodegradation. Environments with a healthy population of bacteria and fungi possessing the necessary enzymes, such as aminoacylases, will exhibit faster degradation rates.

Molecular Structure: The hydrophobicity of the molecule, determined by the acyl chain length, can influence bioavailability and, consequently, the degradation rate. While readily biodegradable, surfactants with very long alkyl chains can sometimes exhibit slower degradation due to lower water solubility and stronger adsorption to particulate matter, which can make them less accessible to microbial enzymes.

Applications of N Dodecanoyl Alanine Mono Sodium Salt in Advanced Materials and Biotechnological Research

Materials Science: Directed Self-Assembly and Nanostructure Fabrication

The ability of N-Dodecanoyl-alanine mono sodium salt and related N-acyl amino acid surfactants to self-assemble into ordered structures in solution makes them excellent candidates as structure-directing agents in the synthesis of nanostructured materials. Their chirality, derived from the amino acid head group, can be transferred to the resulting inorganic nanostructures, opening avenues for the creation of materials with unique optical and catalytic properties.

Template-Directed Synthesis of Mesoporous Materials

N-acyl-L-alanine surfactants have been successfully employed as templates in the synthesis of mesoporous silica (B1680970) with ordered pore structures. In this process, the surfactant molecules self-assemble into micelles, which act as a template around which a silica precursor polymerizes. Subsequent removal of the organic template, typically through calcination or solvent extraction, results in a rigid silica framework with a network of uniform mesopores.

The characteristics of the resulting mesoporous silica, such as pore size, surface area, and morphology, are influenced by the specific N-acyl amino acid surfactant used and the synthesis conditions. Research has demonstrated the use of a close analog, N-miristoyl-L-alanine sodium salt (C14-L-AlaS), as a template for the synthesis of chiral mesoporous silica. The resulting material exhibits a highly ordered hexagonal mesoscopic structure. bohrium.com

Table 1: Physicochemical Properties of Mesoporous Silica Templated by N-miristoyl-L-alanine sodium salt

| Parameter | Value | Reference |

|---|---|---|

| BET Surface Area | 600 m²/g | bohrium.com |

| BJH Pore Diameter | 2.2 nm | bohrium.com |

| Mesopore Volume | 370 mm³/g | bohrium.com |

Design and Engineering of Chiral Mesoporous Silica and Related Composites

A key advantage of using N-acyl-L-alanine surfactants as templates is the ability to impart chirality to the inorganic material. The chiral nature of the alanine (B10760859) headgroup can direct the formation of helical silica structures, resulting in chiral mesoporous silica (CMS). These materials have potential applications in enantioselective separations and asymmetric catalysis.

The morphology and helical nature of CMS can be controlled by varying the synthesis conditions, such as the choice of co-structure-directing agent (CSDA) and the specific N-acyl-L-alanine surfactant. A review of synthetic strategies for CMS highlights the versatility of N-acyl-L-alanine templates in creating materials with a range of properties. nih.gov For instance, the use of different anionic counter-ions (Cl⁻, Br⁻, NO₃⁻, SO₄²⁻) with N-acyl-L-alanine as the template can influence the morphology, mesostructure, and pore size of the resulting CMS. nih.gov

Table 2: Properties of Chiral Mesoporous Silica Templated by N-acyl-L-alanine with Various Counter-ions

| Counter-ion | Specific Surface Area (m²/g) | Pore Diameter (nm) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|

| HCl | 577 - 974 | 2.40 - 2.96 | 0.43 - 0.90 | nih.gov |

| HBr | 577 - 974 | 2.40 - 2.96 | 0.43 - 0.90 | nih.gov |

| HNO₃ | 577 - 974 | 2.40 - 2.96 | 0.43 - 0.90 | nih.gov |

| H₂SO₄ | 577 - 974 | 2.40 - 2.96 | 0.43 - 0.90 | nih.gov |

Bio-Inspired Systems and Biomimetic Materials

The self-assembly properties of N-Dodecanoyl-alanine mono sodium salt are also being explored for the creation of bio-inspired and biomimetic systems. The ability to form structures that mimic biological assemblies, such as cell membranes and vesicles, opens up possibilities for applications in drug delivery and the study of biological processes.

Mimicking Cellular Self-Assembly Processes and Lipid Raft Analogs

Due to its amphiphilic character, N-Dodecanoyl-alanine mono sodium salt can self-assemble in aqueous solutions to form micelles and vesicles, which can serve as simple models for biological membranes. While specific studies on the use of this compound to mimic complex cellular self-assembly processes or to create lipid raft analogs are limited, the fundamental principles of surfactant self-assembly provide a basis for such investigations. The interaction of N-acyl amino acid surfactants with lipid bilayers is an active area of research, providing insights into how these molecules partition into and potentially perturb biological membranes.

Development of Encapsulation and Delivery Systems for Biomolecules

The micellar structures formed by N-Dodecanoyl-alanine mono sodium salt can encapsulate hydrophobic molecules, including certain biomolecules, within their nonpolar core. This encapsulation can enhance the solubility and stability of the cargo, making these systems promising for the development of drug and biomolecule delivery vehicles. The release of the encapsulated biomolecule can be triggered by changes in the surrounding environment, such as pH or temperature. While the potential for these systems is recognized, specific data on the encapsulation efficiency and loading capacity for various biomolecules using N-Dodecanoyl-alanine mono sodium salt are not yet widely available in the scientific literature.

Catalysis and Separation Science

The chiral nature of N-Dodecanoyl-alanine mono sodium salt makes it a candidate for applications in asymmetric catalysis and enantioselective separations. The alanine headgroup can act as a chiral ligand for metal catalysts or as a chiral selector in separation media.

In the realm of asymmetric catalysis, the compound could potentially be used as a ligand to create chiral metal complexes that can catalyze stereoselective reactions. The proximity of the chiral center to the coordinating carboxylate and amide groups could influence the stereochemical outcome of a catalytic transformation.

In separation science, materials functionalized with N-Dodecanoyl-alanine could be used as chiral stationary phases in chromatography for the resolution of racemic mixtures. The differential interaction of enantiomers with the chiral selector would allow for their separation. While the application of amino acid-based surfactants in these areas is a field of growing interest, specific research detailing the performance of N-Dodecanoyl-alanine mono sodium salt in catalytic or separation applications is still emerging.

Role in Heterogeneous and Homogeneous Catalytic Systems

The application of N-Dodecanoyl-alanine mono sodium salt in broad heterogeneous and homogeneous catalysis is not extensively documented in publicly available research. Its primary role in catalysis appears to be highly specialized. Research has focused on its function as a catalyst in the synthesis of its own precursors.

Specifically, N-acyl amino acid surfactants, including N-Dodecanoyl-alanine mono sodium salt, can be used to catalyze the chlorination of fatty acids (such as lauric acid) with agents like thionyl chloride or phosgene. google.com This reaction produces the corresponding fatty acid chloride (e.g., lauroyl chloride), a key intermediate required for the subsequent reaction with an amino acid (alanine) to form the final surfactant product. google.com In this process, the surfactant acts as a phase-transfer catalyst or forms a reactive intermediate that facilitates the conversion. This application, however, represents a niche case of autocatalysis or in-process catalysis rather than a general use in catalyzing a wide range of unrelated chemical transformations. There is limited evidence of its use as a chiral ligand in asymmetric catalysis or in micellar catalysis for general organic reactions. nih.govucsb.edu

Application in Enantioselective Separation Processes

As a chiral surfactant, N-Dodecanoyl-alanine mono sodium salt possesses inherent stereoselectivity, making it a valuable tool in the separation of enantiomers. Its application is particularly noted in the field of capillary electrophoresis (CE), specifically in a technique known as micellar electrokinetic chromatography (MEKC).

In chiral MEKC, the surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). This causes the surfactant molecules to self-assemble into chiral micelles, which act as a "pseudo-stationary phase" within the capillary. The fundamental principle of separation relies on the differential partitioning of the enantiomers of a racemic mixture into these chiral micelles.

The separation mechanism involves several key interactions:

Hydrophobic Interactions: The nonpolar (dodecanoyl) tails of the surfactant form the hydrophobic core of the micelle, where analytes can partition.

Stereoselective Interactions: The chiral head groups (L-alaninate) are exposed on the micelle surface, allowing for transient, stereoselective interactions with the enantiomers being separated. These interactions can include hydrogen bonding, dipole-dipole forces, and steric repulsion.

Because one enantiomer will have a more favorable interaction and a slightly different partition coefficient with the chiral micellar phase than the other, their migration times through the capillary will differ, leading to their separation. This technique has been successfully applied to a variety of chiral compounds, and the development of polymeric versions of N-acyl amino acid surfactants has further enhanced the resolution and applicability of this method across different pH ranges.

Environmental Remediation Technologies

The surfactant properties of N-Dodecanoyl-alanine mono sodium salt are leveraged in environmental applications, most notably in technologies aimed at improving the recovery of crude oil from existing reservoirs.

Enhanced Oil Recovery (EOR) Mechanisms and Efficiency

Enhanced Oil Recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from an oil field beyond what is achievable through primary and secondary recovery methods. The use of surfactants like N-Dodecanoyl-alanine mono sodium salt (often referred to in literature as Sodium Cocoyl Alaninate (B8444949) or a related N-lauroyl amino acid) is a key component of chemical EOR (cEOR).

The primary mechanisms by which this surfactant improves oil recovery are:

Interfacial Tension (IFT) Reduction: A significant amount of oil remains trapped in the porous rock of a reservoir due to high capillary forces, which are a result of the high interfacial tension between the oil and the reservoir brine. N-Dodecanoyl-alanine mono sodium salt is highly effective at accumulating at the oil-water interface and drastically lowering the IFT. By reducing the IFT to ultra-low levels (often below 10⁻² mN/m), the capillary forces are overcome, allowing the trapped oil droplets to be mobilized, coalesce, and flow toward production wells.

Wettability Alteration: The wettability of the reservoir rock determines whether oil or water preferentially adheres to its surface. In many carbonate and some sandstone reservoirs, the rock is "oil-wet," meaning oil clings to the surface, making it difficult for water flooding to displace it. Anionic amino acid-based surfactants can adsorb onto the rock surface and alter its wettability from oil-wet to more water-wet. This change weakens the adhesion of oil to the rock, facilitating its displacement and improving the sweep efficiency of the injected water.

Research findings have demonstrated the efficiency of this class of surfactants in EOR applications. Studies comparing Sodium Cocoyl Alaninate (SCA), a closely related surfactant, with the conventional surfactant Sodium Dodecyl Sulfate (SDS) have shown superior performance by SCA.

| Surfactant | Application | Additional Oil Recovery | Key Findings |

| Sodium Cocoyl Alaninate (SCA) | Foam Flooding in High-Salt Reservoir | 15.09% (after secondary waterflooding) | Achieved a higher ultimate oil recovery of over 60%. Showed better foaming ability and stability compared to SDS and OP-10, especially in high-salinity conditions. |

| Sodium Cocoyl Alaninate (SCA) | Surfactant Flooding | 29.53% | Demonstrated superior performance in reducing interfacial tension and altering wettability compared to SDS (which achieved 23.83% additional recovery). |

| N-lauroyl-L-lysine | Surfactant Flooding in High-Salinity Brine | 29.61% | Capable of altering rock wettability and reducing IFT by over 40%. |

These results underscore the potential of N-Dodecanoyl-alanine mono sodium salt and related amino acid-based surfactants as high-performance, environmentally friendlier alternatives for maximizing oil extraction from mature fields.

Advanced Analytical and Spectroscopic Characterization of N Dodecanoyl Alanine Mono Sodium Salt Systems

Spectroscopic Techniques for Structural Elucidation and Solution Properties

Spectroscopic methods are indispensable for probing the molecular and electronic structure of N-Dodecanoyl-alanine mono sodium salt and its behavior in solution. These techniques provide insights into the local chemical environment, functional groups, chirality, and the formation of aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the molecular structure and dynamics of N-Dodecanoyl-alanine mono sodium salt in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, detailed information about the conformation of the molecule and its aggregation state can be obtained.

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. The spectrum of N-Dodecanoyl-alanine mono sodium salt is expected to show distinct signals for the protons of the dodecanoyl chain, the alanine (B10760859) residue, and the terminal methyl group. Changes in chemical shifts upon aggregation can indicate the transfer of molecular segments into the hydrophobic core of micelles. For instance, an upfield shift of the dodecanoyl chain protons is typically observed as they become shielded from the aqueous environment upon micellization.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbons in the dodecanoyl chain are particularly sensitive to changes in the local environment and can be used to monitor the conformational changes that occur during self-assembly.

Table 1: Representative ¹H NMR Chemical Shifts for N-Dodecanoyl-alanine Mono Sodium Salt

| Proton Assignment | Typical Chemical Shift (δ, ppm) in D₂O |

|---|---|

| Terminal CH₃ (dodecanoyl) | ~ 0.8 - 0.9 |

| (CH₂)₉ (dodecanoyl) | ~ 1.2 - 1.4 |

| α-CH₂ (to C=O) | ~ 2.2 - 2.4 |

| Alanine α-CH | ~ 4.0 - 4.2 |

Note: These are representative values and can vary based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in N-Dodecanoyl-alanine mono sodium salt by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Fourier-transform infrared (FTIR) spectroscopy is a commonly used method that provides high-resolution spectra.

The FTIR spectrum of N-Dodecanoyl-alanine mono sodium salt will exhibit characteristic absorption bands for the amide group (amide I and amide II bands), the carboxylate group, and the long hydrocarbon chain. The position and shape of these bands can provide information about hydrogen bonding and the conformation of the molecule. For example, the amide I band (primarily C=O stretching) is sensitive to the secondary structure of the peptide-like linkage, while the position of the carboxylate stretching bands confirms the salt form of the molecule.

Table 2: Characteristic FTIR Absorption Bands for N-Dodecanoyl-alanine Mono Sodium Salt

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching (amide) | ~ 3300 |

| C-H stretching (alkyl chain) | ~ 2850 - 2960 |

| C=O stretching (amide I) | ~ 1640 - 1660 |

| N-H bending (amide II) | ~ 1540 - 1560 |

| Asymmetric COO⁻ stretching | ~ 1570 - 1600 |

Circular Dichroism (CD) Spectroscopy for Chiral Aggregate Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their ordered aggregates. Since N-Dodecanoyl-alanine mono sodium salt is derived from the chiral amino acid L-alanine, it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information on the stereochemistry and conformation of the molecule.

In dilute solutions, the CD spectrum of the monomeric surfactant will be dominated by the electronic transitions of the chiral alanine headgroup. Upon aggregation into supramolecular structures such as micelles or vesicles, the chiral centers can become arranged in a specific, ordered manner. This can lead to the emergence of a new CD signal, known as induced CD, which is characteristic of the chiral arrangement within the aggregate. The sign and intensity of the CD signal can provide insights into the packing of the molecules and the handedness of the supramolecular structure. nmpharmtech.com

Fluorescence Spectroscopy for Microenvironment and Aggregation Studies